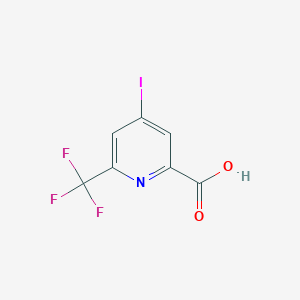

4-Iodo-6-(trifluoromethyl)picolinic acid

CAS No.:

Cat. No.: VC19885984

Molecular Formula: C7H3F3INO2

Molecular Weight: 317.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3F3INO2 |

|---|---|

| Molecular Weight | 317.00 g/mol |

| IUPAC Name | 4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |

| Standard InChI Key | BDYCBWLMMYEBEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring substituted with three functional groups:

-

Iodo group (-I) at position 4, contributing to electrophilic reactivity and serving as a handle for cross-coupling reactions.

-

Trifluoromethyl group (-CF) at position 6, enhancing lipophilicity and metabolic stability.

-

Carboxylic acid (-COOH) at position 2, enabling salt formation and hydrogen bonding interactions.

The IUPAC name, 4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid, reflects this substitution pattern. Its canonical SMILES representation is , and the InChIKey is .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.00 g/mol |

| CAS Number | 1393552-21-0 |

| XLogP3 | 2.3 (estimated) |

| Hydrogen Bond Donors | 1 (carboxylic acid) |

| Hydrogen Bond Acceptors | 5 (O, N, F) |

Synthesis Pathways

Halogenation and Functionalization

The synthesis typically involves sequential functionalization of a pyridine precursor:

-

Trifluoromethylation: Introduction of the -CF group via nucleophilic substitution or radical pathways. For example, 2-chloro-6-(trifluoromethyl)pyridine may serve as an intermediate .

-

Iodination: Electrophilic iodination at position 4 using iodine monochloride (ICl) or similar reagents under controlled conditions .

-

Carboxylation: Oxidation of a methyl group or hydrolysis of a nitrile to introduce the carboxylic acid functionality .

Example Reaction Scheme:

Industrial-Scale Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

Catalytic Systems: Copper(I) iodide with diamines (e.g., -dimethyl-1,2-diaminocyclohexane) for efficient cross-coupling .

Applications Across Disciplines

Pharmaceutical Development

The compound’s lipophilicity (LogP ≈ 2.3) and metabolic stability make it a promising scaffold for drug candidates:

-

Antimicrobial Agents: Structural analogs like WC-9 derivatives exhibit potent activity against Trypanosoma cruzi (ED ≈ 10 μM) and Toxoplasma gondii (ED ≈ 1.6 μM) .

-

Enzyme Inhibitors: The -CF group may enhance binding to hydrophobic enzyme pockets, as seen in antimalarial 4(1H)-quinolones .

Table 2: Comparative Bioactivity of Pyridine Derivatives

| Compound | Target Organism | EC (μM) |

|---|---|---|

| 4-Iodo-6-(trifluoromethyl)picolinic acid | Plasmodium falciparum | Not reported |

| WC-9 (4-phenoxyphenoxyethyl thiocyanate) | T. cruzi | 10.0 |

| GW844520 (antimalarial lead) | P. yoelii | 0.5 |

Agrochemical Innovations

Pyridine derivatives are integral to modern herbicides and fungicides:

-

Herbicidal Activity: Trifluoromethyl groups disrupt plant acetyl-CoA carboxylase, a mechanism exploited in commercial products.

-

Fungicidal Synergy: Halogenated pyridines enhance efficacy against resistant pathogens when combined with strobilurins.

Advanced Material Science

-

Liquid Crystals: The -CF group’s electron-withdrawing nature stabilizes mesophases, enabling tunable electro-optical properties.

-

Polymer Additives: Iodine substituents facilitate radical polymerization, improving thermal stability in fluoropolymers .

Comparison with Structural Analogs

6-(Trifluoromethyl)picolinic Acid

-

Difference: Lacks the iodine substituent at position 4.

-

Impact: Reduced electrophilicity and cross-coupling utility compared to the iodinated variant .

6-(4-(Trifluoromethyl)phenyl)picolinic Acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume